

Emavusertib (CA-4948): A Technical Guide on its Discovery and Development

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Compound of Interest		
Compound Name:	Emavusertib	
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Introduction: The Rationale for Targeting IRAK4

The innate immune system, a cornerstone of the body's defense, relies on intricate signaling pathways to respond to pathogens and cellular damage. Key among these are the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways. Dysregulation of these pathways is a hallmark of various inflammatory diseases and hematologic malignancies.[1] Central to this signaling cascade is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that acts as a critical mediator downstream of the adaptor protein MYD88.[2][3]

In many B-cell lymphomas and myeloid neoplasms, activating mutations in MYD88 or components of the spliceosome machinery lead to the constitutive formation of the "myddosome" signaling complex.[1][4] This aberrant signaling hyperactivates IRAK4, driving downstream pathways like Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK).[4][5][6] The result is enhanced pro-tumoral inflammation, cell proliferation, and survival, making IRAK4 a compelling therapeutic target.[2][4] **Emavusertib** (CA-4948) was developed as a potent, orally bioavailable small molecule inhibitor to specifically target this dysregulated pathway.[1][4]

Discovery of Emavusertib (CA-4948)



Emavusertib was identified through a kinase-focused library screening of novel bicyclic heterocycle compounds.[3] The process began with the identification of early benzoxazole amide hits. Co-crystallography of these initial compounds with IRAK4 revealed their binding mode and critical interactions within the active site, guiding a structure-activity relationship (SAR) driven optimization process.[4] This led to the synthesis and discovery of **Emavusertib** (designated compound 24 in the discovery manuscript, later CA-4948), a molecule with potent IRAK4 inhibition and favorable drug-like properties.[3] It was licensed by Curis, Inc. from Aurigene Discovery Technologies in 2015.[1][7]

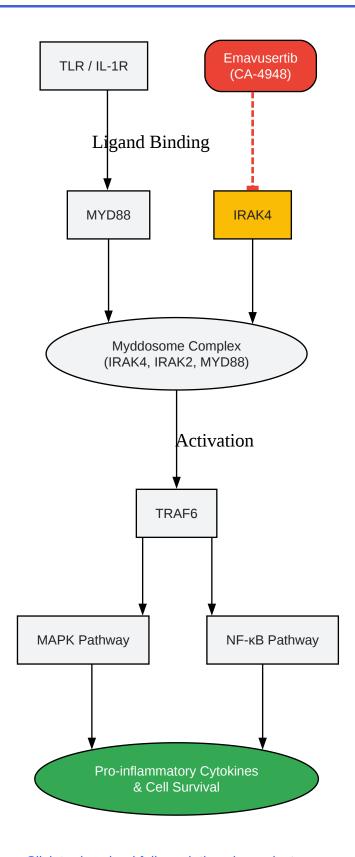
Mechanism of Action

Emavusertib exhibits a dual mechanism of action, primarily as an IRAK4 inhibitor but also with significant activity against FMS-like Tyrosine Kinase 3 (FLT3).

Inhibition of the IRAK4-Myddosome Pathway

Upon binding of a ligand to a TLR or IL-1R, the adaptor protein MYD88 is recruited. This initiates the assembly of the myddosome, a complex that includes IRAK4 and IRAK2.[4] **Emavusertib** binds to and blocks the kinase activity of IRAK4, preventing the phosphorylation and activation of downstream targets.[2] This blockade effectively shuts down the signaling cascade, inhibiting the activation of NF-kB and MAPK pathways.[4][5][6] The ultimate result is a reduction in the expression of pro-inflammatory cytokines and pro-survival factors, leading to apoptosis in cancer cells that depend on this pathway.[2][4]





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Caption: Emavusertib inhibits IRAK4, blocking downstream signaling.



Inhibition of FLT3

In addition to its primary target, **Emavusertib** was found to have high binding affinity and inhibitory activity against FLT3, a receptor tyrosine kinase.[4][8] This is particularly relevant in Acute Myeloid Leukemia (AML), where activating mutations in FLT3, such as internal tandem duplications (ITD), are common and associated with poor prognosis.[9][10] **Emavusertib** inhibits both wild-type and mutated forms of FLT3, providing a second, critical anti-leukemic mechanism.[10] This dual activity is a key differentiator, as IRAK4 is known to be upregulated during anti-FLT3 therapy, potentially driving resistance. By inhibiting both, **Emavusertib** may circumvent this escape mechanism.[5][9]

Preclinical Development

Extensive preclinical studies have demonstrated **Emavusertib**'s potent anti-tumor efficacy and established a clear pharmacodynamic response.

In Vitro Activity & Selectivity

In biochemical and cellular assays, **Emavusertib** proved to be a potent and highly selective inhibitor of IRAK4. It also demonstrated significant cytotoxic activity against cancer cell lines harboring MYD88 or FLT3 mutations.



Parameter	Assay Type	Result	Reference
IRAK4 Inhibition	FRET Kinase Assay	IC50: 57 nM	[4]
IRAK4 Binding Affinity	Competition Binding Assay	Kd: 23 nM	[10]
Selectivity vs. IRAK1/2/3	Competition Binding Assay	>350-fold selective for IRAK4	[4][11]
FLT3 Binding Affinity	Competition Binding Assay	Kd: 8–31 nM (for wt and variants)	[10]
FLT3-mutated AML Cell Cytotoxicity	Cell Viability Assay	IC50: 58-200 nM	[10]
Cytokine Release Inhibition	TLR-Stimulated THP- 1 Cells	IC50 <250 nM (for TNF-α, IL-1β, IL-6, IL- 8)	[8][11]
DLBCL Cytokine Inhibition	ABC DLBCL Cell Lines	Repressed IL-6 by 36% and IL-10 by 40- 41%	[4]

In Vivo Efficacy

In vivo studies using xenograft models of lymphoma and leukemia confirmed the anti-tumor activity observed in vitro. **Emavusertib** was well-tolerated at efficacious doses and demonstrated significant tumor growth inhibition and even regression.



Model	Cancer Type	Dosing	Key Finding	Reference
OCI-Ly3 Xenograft	ABC DLBCL (MYD88-L265P)	100 mg/kg qd (oral)	>90% tumor growth inhibition	[3][4]
OCI-Ly3 Xenograft	ABC DLBCL (MYD88-L265P)	200 mg/kg qd (oral)	Partial tumor regression	[4]
MV4-11 Xenograft	AML (FLT3-ITD)	100 mg/kg qd (oral)	Complete tumor regression maintained >60 days post-treatment	[10]
A20 Syngeneic Model	CNS Lymphoma	Oral administration	Achieved therapeutic concentrations in CSF and brain tissue	[6]

Experimental Protocols

Kinase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Emavusertib against IRAK4.
- Methodology: A FRET-based kinase assay is utilized. The assay measures the enzymatic activity of recombinant IRAK4 kinase. A specific peptide substrate and ATP are incubated with the kinase in the presence of varying concentrations of Emavusertib. The kinase phosphorylates the substrate. A europium-labeled antibody that specifically binds to the phosphorylated substrate is then added, along with an APC-labeled acceptor molecule. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, allowing FRET to occur. The resulting signal is measured. The IC50 value is calculated as the concentration of Emavusertib that causes a 50% reduction in the kinase activity signal.[4]

In Vivo Xenograft Tumor Model



- Objective: To evaluate the anti-tumor efficacy of **Emavusertib** in a living organism.
- Methodology: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with human cancer cells (e.g., 5-10 million OCI-Ly3 cells). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups. Emavusertib is administered orally, typically once or twice daily, at specified doses (e.g., 100 mg/kg). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Body weight and general health are monitored as indicators of toxicity. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated relative to the vehicle control group.[4][10][12]



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Caption: A typical preclinical development workflow for a targeted agent.

Clinical Development

Based on its promising preclinical profile, **Emavusertib** has advanced into multiple clinical trials for various hematologic malignancies.[3][4]

Overview of Key Clinical Trials

Emavusertib is being evaluated as both a monotherapy and in combination with other targeted agents, such as the BTK inhibitor ibrutinib and the BCL-2 inhibitor venetoclax.[4][13][14]



Trial ID	Name/Phase	Indication(s)	Regimen	Status (as of late 2025)
NCT03328078	TakeAim Lymphoma (Phase 1/2)	Relapsed/Refract ory (R/R) B-cell NHL, including PCNSL	Monotherapy & Combination with Ibrutinib	Enrolling[4][7] [13]
NCT04278768	TakeAim Leukemia (Phase 1/2a)	R/R AML, High- Risk MDS	Monotherapy & Combination with Azacitidine or Venetoclax	Enrolling[5][14] [15]
NCT05685602	Phase 1	Metastatic Pancreatic Cancer	Combination with Gemcitabine/Nab -paclitaxel	Enrolling[16]

Preliminary Clinical Efficacy and Safety

Early results from the TakeAim Leukemia and Lymphoma trials have been encouraging, demonstrating anti-cancer activity in heavily pretreated patient populations.

Efficacy Highlights:

- FLT3-mutated AML: In response-evaluable patients treated at the Recommended Phase 2
 Dose (RP2D) of 300 mg BID, blast count reductions of 99-100% were observed, with
 responses including Complete Responses (CR) and Morphologic Leukemia-Free State
 (MLFS).[5][9] In some patients achieving CR, the FLT3-ITD mutation became undetectable.
 [9]
- Prior FLT3i Exposure: The drug has shown activity in patients who have previously been treated with and progressed on other FLT3 inhibitors like gilteritinib.[5][9]
- Pancreatic Cancer: In a Phase 1 study, the combination with chemotherapy showed a
 disease control rate of 46% and an objective response rate of 23% in second-line metastatic
 PDAC.[16]

Safety and Tolerability:



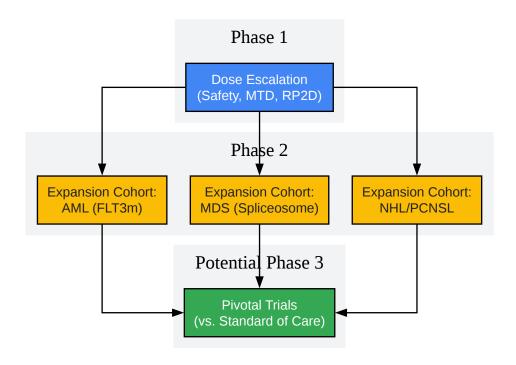
- Emavusertib has generally shown a manageable safety profile.[17][18]
- A notable adverse event has been a manageable and reversible elevation in creatine phosphokinase (CPK). This has not been associated with significant rhabdomyolysis and can be mitigated with dose reductions.[5]
- Importantly, no dose-limiting myelosuppression has been reported, which is a significant advantage in treating hematologic cancers.[9][18]

Clinical Trial Methodology

Phase 1 Dose Escalation Protocol

- Objective: To determine the Maximum Tolerated Dose (MTD) and the Recommended Phase
 2 Dose (RP2D) of Emavusertib.
- Design: The trials typically employ a standard 3+3 dose-escalation design. A cohort of 3
 patients is enrolled at a starting dose level (e.g., 200 mg BID).[14]
- Evaluation: Patients are monitored for a specific period (e.g., the first 28-day cycle) for Dose-Limiting Toxicities (DLTs).
- Decision Rules:
 - If 0 of 3 patients experience a DLT, the trial escalates to the next dose level.
 - If 1 of 3 patients experiences a DLT, the cohort is expanded to 6 patients. If no further DLTs occur (i.e., 1 of 6), the trial can escalate.
 - If ≥2 patients in a cohort of 3 or 6 experience a DLT, that dose is considered to have exceeded the MTD, and the next lower dose level is declared the RP2D.
- Expansion: Once the RP2D is established, the trial moves to a Phase 2 expansion cohort where a larger group of patients with specific disease characteristics (e.g., FLT3 mutations) are treated at that dose to further evaluate efficacy and safety.[14]





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Caption: Clinical development path for **Emavusertib** in different indications.

Conclusion and Future Directions

Emavusertib (CA-4948) is a first-in-class, orally bioavailable dual inhibitor of IRAK4 and FLT3. Its discovery and development are rooted in a strong biological rationale for targeting the dysregulated TLR/IL-1R pathway in hematologic malignancies. Preclinical data demonstrated potent and selective activity, which has been translated into encouraging signs of clinical efficacy in early-phase trials, particularly in patients with AML and NHL who have limited treatment options.

The dual mechanism of action, manageable safety profile, and ability to cross the blood-brain barrier position **Emavusertib** as a promising agent. Future development will focus on completing ongoing trials, further exploring its efficacy in combination with other standard-of-care and novel agents, and potentially expanding its use into other malignancies driven by IRAK4 or FLT3 signaling. The identification of predictive biomarkers, such as spliceosome mutations or NF-kB target gene expression, will be crucial for optimizing patient selection and realizing the full therapeutic potential of this targeted therapy.[15]



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